What are the chemical properties of 4,6-Dimethoxypyridin-3-amine?
What are the chemical properties of 4,6-Dimethoxypyridin-3-amine?
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dimethoxypyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 4,6-Dimethoxypyridin-3-amine (CAS No. 89943-34-0). As a strategically functionalized heterocyclic building block, this compound serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by electron-donating methoxy groups and a nucleophilic amino group, make it an ideal precursor for the synthesis of complex fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This document details its physicochemical properties, predicted spectroscopic characteristics, key chemical transformations, and its role in the development of biologically active molecules.
Introduction and Strategic Importance
4,6-Dimethoxypyridin-3-amine is a substituted aminopyridine that has garnered interest primarily as a synthetic intermediate.[1] In the landscape of drug development, pyridine scaffolds are integral to numerous FDA-approved pharmaceuticals due to their ability to engage in critical hydrogen bonding and pi-stacking interactions with biological targets. The specific substitution pattern of 4,6-Dimethoxypyridin-3-amine—with an amino group at the 3-position and methoxy groups at the 4- and 6-positions—provides a unique confluence of reactivity. This arrangement is particularly conducive to cyclization and condensation reactions, making it a key synthon for constructing fused pyridine frameworks.[1] Its most significant application lies in its role as a precursor to pyrido[2,3-d]pyrimidines, a class of compounds extensively studied for their diverse biological activities, including the inhibition of various protein kinases.[1][2][3]
Physicochemical and Handling Properties
The fundamental properties of 4,6-Dimethoxypyridin-3-amine are summarized below. This data is compiled from chemical supplier databases and should be confirmed by analytical testing before use.
| Property | Value | Source(s) |
| CAS Number | 89943-34-0 | [1][][5] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][][6] |
| Molecular Weight | 154.17 g/mol | [1][5][6] |
| Appearance | Brown solid | [6] |
| IUPAC Name | 4,6-dimethoxypyridin-3-amine | [] |
| SMILES | COC1=CC(=NC=C1N)OC | [] |
| InChI Key | WYPPFWXTKDBNSZ-UHFFFAOYSA-N | [][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [6] |
Molecular Structure and Spectroscopic Characterization
The structure of 4,6-Dimethoxypyridin-3-amine is depicted below. While publicly available, experimentally derived spectra are limited, this section provides an expert prediction of its key spectroscopic features based on its structure.
Caption: Molecular Structure of 4,6-Dimethoxypyridin-3-amine.
Predicted ¹H NMR Spectrum
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Aromatic Protons: Two singlets are expected in the aromatic region (approx. δ 6.5-8.0 ppm). The proton at C5 will likely appear more upfield than the proton at C2 due to the electronic effects of the adjacent methoxy and amino groups.
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Amine Protons (-NH₂): A broad singlet integrating to 2H is expected, likely in the δ 3.5-5.0 ppm range. Its chemical shift can be highly variable and dependent on solvent and concentration.
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Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected in the δ 3.8-4.2 ppm range. The electronic environments of the C4 and C6 methoxy groups are different, leading to separate signals.
Predicted ¹³C NMR Spectrum
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Aromatic Carbons: Five signals are expected in the aromatic region (approx. δ 90-165 ppm). The carbons bearing the methoxy groups (C4 and C6) would be the most downfield shifted. The chemical shifts of C2, C3, and C5 will be influenced by the combined electronic effects of the nitrogen heteroatom and the methoxy/amino substituents.
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Methoxy Carbons (-OCH₃): Two signals are expected in the δ 55-60 ppm range.
Predicted IR Spectrum
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N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.
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C=C and C=N Stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the pyridine ring.
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C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages, typically found in the 1200-1280 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Reactivity and Synthetic Utility
The reactivity of 4,6-Dimethoxypyridin-3-amine is dictated by the interplay of its functional groups.
Electronic Effects
The two methoxy groups at positions 4 and 6 are strong electron-donating groups, which increase the electron density of the pyridine ring. This activation makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine.[1] The primary amino group at the 3-position is a potent nucleophile and the primary site of reaction.
Key Chemical Transformations
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Acylation: The primary amino group readily undergoes acylation with reagents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides. For instance, reaction with acetyl chloride yields N-(4,6-dimethoxypyridin-3-yl)acetamide.[1]
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Condensation Reactions: The amine can react with aldehydes and ketones, typically under acidic catalysis, to form imines (Schiff bases). This reaction is a foundational step in building more complex molecular architectures.[1]
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Synthesis of Fused Heterocycles: The most significant application of this compound is its use as a precursor for constructing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines.[1] The ortho-relationship of the amino group and the ring nitrogen allows for cyclocondensation reactions with various 1,3-dielectrophiles to construct the pyrimidine ring.
Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidines.
Representative Synthetic Protocol
Objective: To synthesize 4,6-Dimethoxypyridin-3-amine from 2,4-dimethoxypyridine.
Step 1: Nitration of 2,4-Dimethoxypyridine
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,4-dimethoxypyridine (1.0 eq) in concentrated sulfuric acid to 0 °C using an ice bath.
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Nitration: Add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The methoxy groups are activating and ortho-, para-directing; nitration is expected to occur at the 3- or 5-position. The 3-nitro isomer is the desired precursor.
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Work-up: After stirring for 1-2 hours at 0 °C, carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the resulting crude 4,6-dimethoxy-3-nitropyridine by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
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Setup: Dissolve the purified 4,6-dimethoxy-3-nitropyridine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add a saturated sodium bicarbonate solution to the residue until the solution is basic (pH > 8) to precipitate the tin salts.
-
Extraction: Filter the mixture through a pad of celite and extract the filtrate multiple times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-Dimethoxypyridin-3-amine. Further purification can be achieved by column chromatography or recrystallization.
Applications in Medicinal Chemistry
The true value of 4,6-Dimethoxypyridin-3-amine is realized in its application as a scaffold for molecules with therapeutic potential. Derivatives have been investigated for a range of biological activities.
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Anticancer Agents: The related isomer, 2,6-dimethoxypyridin-3-amine, has been used to create sulfonamides that potently inhibit tubulin polymerization, a validated anticancer mechanism.[1] By extension, 4,6-Dimethoxypyridin-3-amine serves as a valuable fragment for building novel kinase inhibitors and other oncology drug candidates targeting the pyrido[2,3-d]pyrimidine core.[3][7]
-
Antimicrobial Agents: Derivatives of this compound have also been explored for potential antimicrobial activity.[1]
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Herbicide Synthesis: The broader class of aminopyrimidines and aminopyridines are important intermediates in the synthesis of agrochemicals, including herbicides.[8]
Conclusion
4,6-Dimethoxypyridin-3-amine is a versatile and strategically important chemical intermediate. While detailed characterization data is sparse in public literature, its chemical logic is clear. Its nucleophilic amino group, positioned ortho to a ring nitrogen and activated by two methoxy substituents, makes it an excellent precursor for building complex heterocyclic systems. Its primary utility as a building block for pyrido[2,3-d]pyrimidines positions it as a valuable tool for researchers and scientists in drug discovery and development, enabling the exploration of new chemical space for potential therapeutics.
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